molecular formula C23H22N4O3S3 B2845997 N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098643-21-0

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2845997
CAS RN: 1098643-21-0
M. Wt: 498.63
InChI Key: MIMBZOCRVDTWAK-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3S3 and its molecular weight is 498.63. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacokinetics and Metabolism : Compounds with complex structures, such as the one mentioned, often undergo extensive pharmacokinetic studies to understand their metabolism, distribution, and elimination in the human body. For example, the study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, reveals detailed pharmacokinetic profiles and metabolite identification, which are crucial for drug development processes (Renzulli et al., 2011).

  • Environmental Exposure and Health Risks : Research on environmental exposure to various chemicals, including organophosphorus and pyrethroid pesticides, highlights the importance of understanding the extent of human exposure to these compounds. Studies like these can inform public health policies and regulatory actions to minimize potential health risks (Babina et al., 2012).

  • Bioequivalence Studies : The development and comparison of different formulations of pharmaceutical compounds are essential to ensure consistency in drug efficacy and safety. A bioequivalence study in humans of tablet and capsule formulations of a nonsteroidal anti-inflammatory compound illustrates this process, demonstrating that pharmacokinetic parameters of the drug from different formulations can be comparable, ensuring therapeutic equivalence (Annunziato & di Renzo, 1993).

  • Dietary Exposure to Chemicals : The study on dietary exposure to xenobiotics derived from food processing highlights the importance of monitoring intake levels of potentially harmful compounds from our diet. Such research is vital for adjusting intake to levels recommended by health agencies to prevent adverse health effects (Zapico et al., 2022).

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S3/c1-16-7-4-10-19-21(16)25-23(32-19)26(15-17-8-2-3-12-24-17)22(28)18-9-5-13-27(18)33(29,30)20-11-6-14-31-20/h2-4,6-8,10-12,14,18H,5,9,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMBZOCRVDTWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

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